molecular formula C7H5ClN2 B1355597 6-Chloro-2-methylnicotinonitrile CAS No. 66909-36-2

6-Chloro-2-methylnicotinonitrile

Cat. No. B1355597
CAS RN: 66909-36-2
M. Wt: 152.58 g/mol
InChI Key: PCDPITLPCWBXRB-UHFFFAOYSA-N
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Description

6-Chloro-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H5ClN2 . It has a molecular weight of 152.58 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-methylnicotinonitrile consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms . The InChI code for this compound is InChI=1S/C7H5ClN2/c1-5-6 (4-9)2-3-7 (8)10-5/h2-3H,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-methylnicotinonitrile include a molecular weight of 152.58 g/mol . The compound has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 36.7 Ų . The compound has a complexity of 160 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

6-Chloro-2-methylnicotinonitrile is utilized in various chemical synthesis processes. For instance, Dyadyuchenko et al. (2021) described its use in a regioselective reaction to form triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide, with the product structure confirmed by spectral methods and X-ray diffraction analysis (Dyadyuchenko et al., 2021). Similarly, Wu et al. (2012) synthesized novel pyrazolo[3,4-b]pyridin-3-ol compounds from 2,6-dichloro-4-methylnicotinonitrile, providing detailed structural insights through X-ray diffraction (Wu et al., 2012).

Biological Activity and Potential Applications

Research by Ghorab and Alsaid (2016) revealed the synthesis of 3-pyridinecarbonitrile derivatives incorporating sulfonamide moieties using 2-chloro-6-methylnicotinonitrile as a starting material. These compounds displayed significant in vitro anticancer activity against breast cancer cells, indicating potential therapeutic applications (Ghorab & Alsaid, 2016).

Agricultural Applications

In the field of agriculture, Srivastava et al. (2016) investigated the degradation of a nitrification inhibitor, which is structurally similar to 6-Chloro-2-methylnicotinonitrile, in subtropical soils. This research is crucial for understanding the environmental impact and efficiency of such compounds in agricultural settings (Srivastava et al., 2016).

Pharmaceutical Synthesis

In pharmaceutical research, Longstreet et al. (2013) detailed a continuous synthesis process for a derivative of 2-chloro-6-methylnicotinonitrile, which is crucial for the production of nevirapine, an important drug in HIV treatment. This study highlights the compound's role in creating cost-effective and efficient drug production methods (Longstreet et al., 2013).

Environmental Studies

Research by Albanis et al. (2002) on biocide contamination in marine sediments included compounds structurally related to 6-Chloro-2-methylnicotinonitrile. Such studies are essential for understanding the environmental impact of these chemicals in marine ecosystems (Albanis et al.,2002)

Safety And Hazards

6-Chloro-2-methylnicotinonitrile is harmful by inhalation, in contact with skin, and if swallowed . Additional safety information can be found in the Material Safety Data Sheet (MSDS) for this compound .

properties

IUPAC Name

6-chloro-2-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-6(4-9)2-3-7(8)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDPITLPCWBXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495839
Record name 6-Chloro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methylnicotinonitrile

CAS RN

66909-36-2
Record name 6-Chloro-2-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methylnicotinonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-Methyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile (44 g) and POCl3 (250 ml) was refluxed for 3 h. The reaction mixture was dried down in vacuum and ice followed by conc. aqueous ammonia (300 ml) was added. The aqueous layer was extracted with EtOAc. The organic layer was separated, dried and concentrated in vacuum affording the title compound (23.5 g, BP (18 mbar) 119-120° C.).
Quantity
44 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 131 (1.5 g, 11 mmol) and phosphorus oxychloride (9 mL, 0.1 mol) was heated at reflux for 6 h. The reaction mixture was cooled to room temperature, and the excess phosphorus oxychloride was removed under reduced pressure. Ice cold water (50 mL) was added to the residue. The brown precipitate was collected and washed with ice cold water (3×25 mL), ether (2×20 mL), and dried to provide 132 as a light-brown solid (0.9 g, 54%): mp 104-105° C. (lit. (Synthesis 1991, 894-896) mp 106-108° C.). 1HNMR (300 MHz, CDCl3) δ 7.83 (d, J=8.1 Hz, 1H), 7.29 (d, J=8.1 Hz, 1H), 2.77 (s, 3H).
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Name
Yield
54%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.